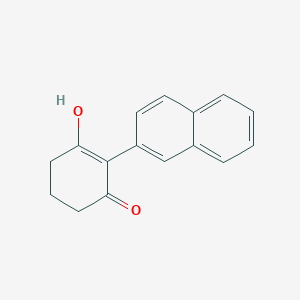
1-(Pyridin-4-yl)pent-4-en-1-ol
Overview
Description
1-(Pyridin-4-yl)pent-4-en-1-ol is an organic compound with the molecular formula C10H13NO. It features a pyridine ring attached to a pent-4-en-1-ol chain. This compound is of interest due to its unique structure, which combines the reactivity of both the pyridine and the alkene functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pent-4-en-1-ol can be synthesized through various methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with 4-penten-1-ol under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF). The reaction is followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The alkene group can be reduced to an alkane using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 1-(Pyridin-4-yl)pent-4-en-1-one
Reduction: 1-(Pyridin-4-yl)pentane
Substitution: 1-(Pyridin-4-yl)pent-4-en-1-chloride
Scientific Research Applications
1-(Pyridin-4-yl)pent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as a ligand, binding to metal centers in enzymes and affecting their catalytic properties. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)pent-4-en-1-ol
- 1-(Pyridin-3-yl)pent-4-en-1-ol
- 1-(Pyridin-4-yl)but-3-en-1-ol
Comparison: 1-(Pyridin-4-yl)pent-4-en-1-ol is unique due to the position of the pyridine ring and the length of the alkene chain. This structural variation influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-pyridin-4-ylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h2,5-8,10,12H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWBHXOOMEMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507405 | |
| Record name | 1-(Pyridin-4-yl)pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79108-44-4 | |
| Record name | 1-(Pyridin-4-yl)pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


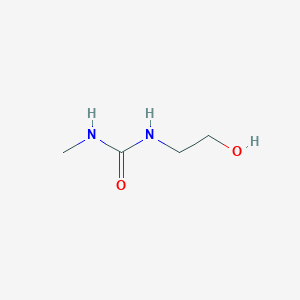
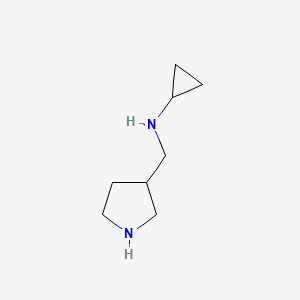
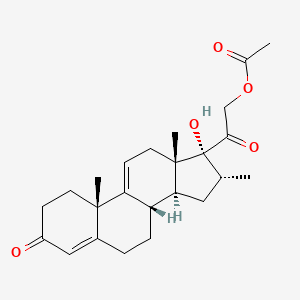
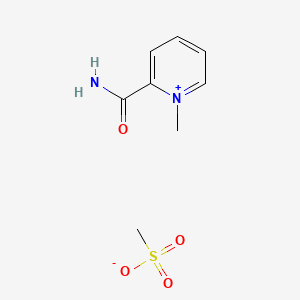
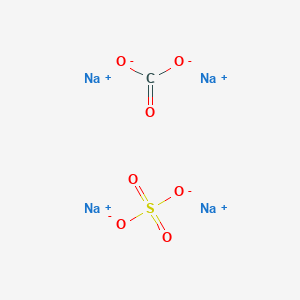
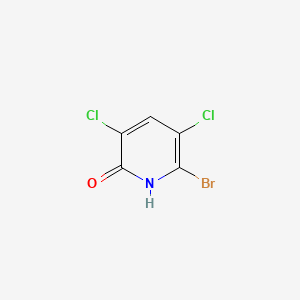
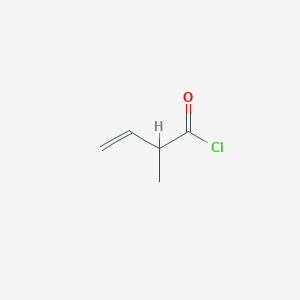

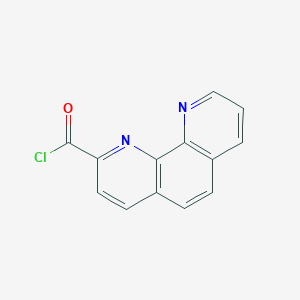
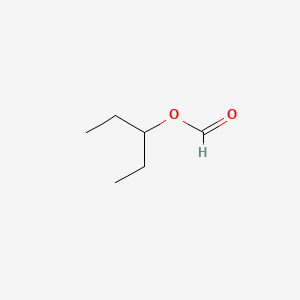
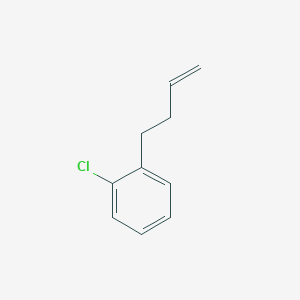
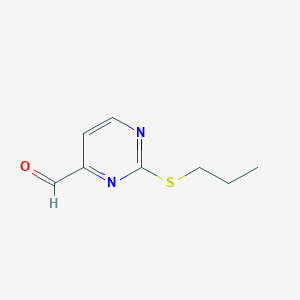
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B1625735.png)
